molecular formula C10H11BrO2 B2664552 2-(4-Bromo-3,5-dimethylphenyl)acetic acid CAS No. 1784304-63-7

2-(4-Bromo-3,5-dimethylphenyl)acetic acid

Cat. No.: B2664552
CAS No.: 1784304-63-7
M. Wt: 243.1
InChI Key: GDFWZBQTNAWXRX-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenyl)acetic acid is a brominated and methylated phenylacetic acid derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. The bromine atom at the para position, combined with the two ortho-directing methyl groups on the phenyl ring, makes this compound a valuable substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, to create more complex biaryl structures . The acetic acid side chain can be readily functionalized into amides, esters, or ketones, further expanding its utility as a building block for the synthesis of diverse molecular libraries. This compound is particularly valuable in medicinal chemistry for the development of novel therapeutic agents. Researchers utilize its structure as a core scaffold to create potential enzyme inhibitors and antimicrobial compounds. Similar bromo-methylphenyl scaffolds have been used in the synthesis of pyrazine-2-carboxamide derivatives, which have shown promising antibacterial activity against extensively drug-resistant (XDR) bacterial strains . The molecular framework is also relevant in the exploration of ligands for various biological targets. The compound should be stored in a cool, dry, and well-ventilated place, and is intended for research applications only.

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-6-3-8(5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFWZBQTNAWXRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3,5-dimethylphenyl)acetic acid typically involves the bromination of 3,5-dimethylphenylacetic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The bromination process selectively introduces a bromine atom at the para position relative to the acetic acid group.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3,5-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-3,5-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3,5-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

2-(4-Bromo-2,5-difluorophenyl)acetic Acid
  • Structure : Bromine (para), fluorine (2,5 positions), acetic acid.
  • Key Differences : Fluorine atoms increase electronegativity, enhancing acidity (pKa likely lower than methyl-substituted analogs) and altering solubility in polar solvents .
2-(3,5-Dibromophenyl)acetic Acid
  • Structure : Two bromine atoms (3,5 positions), acetic acid.
  • Key Differences : Increased molecular weight (290.11 g/mol vs. ~243.10 g/mol for the target compound) and lipophilicity due to dual bromine substitution. This enhances membrane permeability but may reduce aqueous solubility .
  • Applications : Used in medicinal chemistry for synthesizing bioactive molecules, leveraging bromine’s role in Suzuki coupling reactions .
AMINO(2-BROMO-4,5-DIMETHOXYPHENYL)ACETIC ACID
  • Structure: Bromine (2 position), methoxy groups (4,5 positions), amino-acetic acid.
  • Key Differences: Methoxy groups improve solubility via hydrogen bonding, while the amino group introduces zwitterionic behavior, affecting bioavailability. Molecular weight (290.11 g/mol) is higher than the target compound .

Functional Group and Reactivity Comparisons

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Reactivity Features
2-(4-Bromo-3,5-dimethylphenyl)acetic acid Br (4), CH₃ (3,5) C₁₀H₁₁BrO₂ 243.10 (estimated) Methyl groups stabilize the ring; bromine enables cross-coupling.
2-(4-Bromo-2,5-difluorophenyl)acetic acid Br (4), F (2,5) C₈H₅BrF₂O₂ 265.03 Fluorine enhances electrophilicity; acidic proton.
2-(3,5-Dibromophenyl)acetic acid Br (3,5) C₈H₆Br₂O₂ 290.11 Dual bromine substitution favors aryl halide reactions.
AMINO(2-Bromo-4,5-dimethoxyphenyl)acetic acid Br (2), OCH₃ (4,5), NH₂ C₁₀H₁₂BrNO₄ 290.11 Amino group enables peptide-like bonding; methoxy groups increase polarity.

Biological Activity

2-(4-Bromo-3,5-dimethylphenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic implications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H11BrO2C_{10}H_{11}BrO_2. The presence of bromine and methyl groups on the phenyl ring contributes to its unique reactivity and biological properties. The compound serves as a precursor for synthesizing other biologically active molecules, making it significant in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom and the acetic acid moiety are crucial for its reactivity. It is hypothesized that the compound may interact with enzymes or receptors, modulating various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines. For instance, it has shown potential in reducing the viability of MDA-MB-231 breast cancer cells through apoptosis and autophagy mechanisms .
  • Antimicrobial Properties : Similar compounds have been evaluated for their antimicrobial effects, indicating a potential for this compound to exhibit similar properties .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound against structurally similar compounds:

Compound NameKey FeaturesBiological Activity
2-(4-Bromo-3,5-dimethoxyphenyl)acetic acidContains methoxy groups instead of methyl groupsPotentially different anticancer effects
3,5-Dimethylphenylacetic acidLacks bromine substitutionLimited biological activity
2-(4-Bromo-2,6-dimethylphenoxy)acetic acidDifferent positioning of substituentsVaries in enzyme inhibition

The unique substitution pattern of the bromine and methyl groups in this compound enhances its reactivity compared to these analogs.

Case Studies

  • In Vitro Studies : In vitro evaluations have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, studies involving MDA-MB-231 cells showed a dose-dependent reduction in cell viability .
  • In Vivo Studies : Animal model studies are necessary to further validate the anticancer efficacy observed in vitro. These studies will help assess the pharmacokinetics and potential toxicity of the compound.

Q & A

Q. What are the standard synthetic routes for 2-(4-Bromo-3,5-dimethylphenyl)acetic acid, and how can regioselectivity be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized phenylacetic acid precursor. For example, halogenation of 3,5-dimethylphenylacetic acid using brominating agents like NBS\text{NBS} (N-bromosuccinimide) or Br2\text{Br}_2 in the presence of a Lewis acid (e.g., FeBr3\text{FeBr}_3) can introduce bromine at the para position. Regioselectivity is controlled by steric and electronic effects: the methyl groups at 3,5-positions direct bromination to the 4-position via steric hindrance and electron-donating effects. Reaction monitoring via TLC or HPLC and optimization of solvent polarity (e.g., DCM\text{DCM} vs. AcOH\text{AcOH}) are critical for minimizing byproducts .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1\text{H} and 13C^{13}\text{C} NMR confirm substitution patterns (e.g., singlet for 3,5-dimethyl protons, absence of aromatic protons due to bromine/methyl groups).
  • Mass Spectrometry (HRMS): Validates molecular weight (C10H11BrO2\text{C}_{10}\text{H}_{11}\text{BrO}_2, theoretical ~259.0).
  • HPLC/GC: Purity assessment (e.g., >95% as per commercial standards; see for GC protocols).
  • Melting Point: Compare observed mp (e.g., 117–119°C for analogous 4-bromophenylacetic acid; ) to literature values .

Q. How should this compound be stored to ensure stability?

Methodological Answer: Store at -20°C in airtight, light-protected containers to prevent degradation via bromine dissociation or oxidation. Stability studies for analogous compounds (e.g., (4-chloro-3,5-dimethylphenoxy)acetic acid) suggest ≥4-year stability under these conditions. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological interactions of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites (e.g., electrophilic bromine, acidic α-hydrogen).
  • Docking Studies: Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with aromatic binding pockets). For analogs, such as 2-(phenethylthio)acetic acid (PubChem ID 292540), similar approaches have been applied to study enzyme modulation .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

  • Flow Chemistry: Continuous bromination reduces exothermic risks and improves yield consistency.
  • Crystallization Optimization: Use mixed solvents (e.g., EtOAc/hexane) to enhance crystal purity.
  • Byproduct Analysis: Monitor dibromo or demethylated impurities via LC-MS (e.g., highlights >97% purity achievable via HPLC) .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

Methodological Answer:

  • LogP Comparison: Bromine increases hydrophobicity vs. chloro analogs (e.g., (4-chloro-3,5-dimethylphenoxy)acetic acid, LogP ~2.5).
  • Acidity: The α-hydrogen’s pKa (~2.5–3.0) is influenced by electron-withdrawing bromine, affecting salt formation in aqueous media.
  • Thermal Stability: Bromine’s steric bulk may lower melting points compared to non-halogenated analogs (e.g., 99–102°C for 3-bromophenylacetic acid; ) .

Q. What are the limitations of spectroscopic analysis for verifying regiochemistry?

Methodological Answer:

  • NMR Ambiguity: Overlapping signals in crowded aromatic regions (e.g., 3,5-dimethyl vs. 2,4-substituents) require 2D techniques (HSQC, HMBC) for unambiguous assignment.
  • X-ray Crystallography: Resolves regiochemistry definitively but requires high-quality crystals. For example, used X-ray to confirm substitution in similar benzoic acid derivatives .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or purity grades?

Methodological Answer:

  • Batch Variability: Commercial batches (e.g., >95% vs. >97% purity in vs. 3) may reflect differing analytical methods (GC vs. HPLC). Cross-validate with in-house LC-MS.
  • Polymorphism: Melting point ranges (e.g., 117–119°C in ) may indicate polymorphic forms. Use DSC (Differential Scanning Calorimetry) to identify transitions .

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